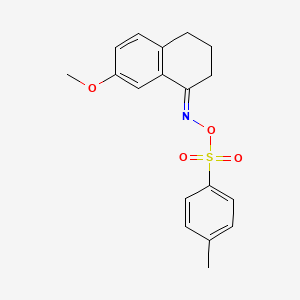

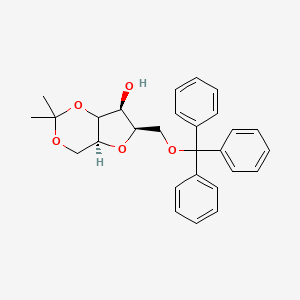

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related naphthalenone compounds involves condensation reactions, often yielding multiple products with varying methoxy and methyl group placements. For instance, the condensation of 2-methyl-2-cyclohexen-1-one with 2-methoxy-1,3-butadiene under specific conditions yields products like 3,4,4a,7,8,8a-hexahydro-4a-methyl-5-vinyl-2(1H)-naphthalenone, showcasing the complexity and versatility of synthetic routes in creating naphthalenone derivatives (Nazarov, Torgov, Zaretskaya, khoietova, Ananchenko, & Andreev, 1953).

Molecular Structure Analysis

Detailed molecular structure analyses of naphthalenone derivatives reveal various conformations and bonding patterns. For example, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide's structure, a related compound, has been determined using X-ray crystallographic techniques, highlighting its unique "twist-boat" conformation and the presence of symmetrical and unsymmetrical C--O bond lengths in its epoxide ring (Klein & Stevens, 1984).

Chemical Reactions and Properties

Naphthalenone derivatives undergo various chemical reactions, including cycloadditions and rearrangements, which are pivotal for synthesizing complex molecules. For instance, 2-cyano-1,2-dihydrocyclobuta[a]naphthalene, derived from 2-methoxynaphthalene, reacts with olefins in a 4+2 cycloaddition, demonstrating the potential for constructing complex molecules such as steroid derivatives (Sato, Suzuki, Morisawa, Fujita, Inukai, & Kaneko, 1987).

Physical Properties Analysis

The physical properties of naphthalenone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular configurations and substituent groups. Detailed structural analyses, like the one performed for the anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, provide insights into how molecular conformation affects these physical properties.

Chemical Properties Analysis

The chemical properties of naphthalenone derivatives, including their reactivity, stability, and interaction with various reagents, can be explored through synthesis and reaction studies. The oxidation of methoxy- and/or methyl-substituted benzenes and naphthalenes to quinones and phenols using H2O2 in HCOOH illustrates the chemical versatility of naphthalene compounds and their derivatives (Orita, Shimizu, Hayakawa, & Takehira, 1989).

科学的研究の応用

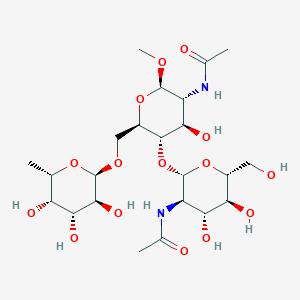

Bioactive Properties and Anticancer Activities

Naphthalenone derivatives exhibit significant bioactive properties. They are isolated from various sources like marine-derived fungus and have shown potential in cytotoxicity and anti-inflammatory activities. For instance, certain naphthalenones isolated from the marine-derived fungus Leptosphaerulina chartarum 3608 have demonstrated moderate anti-inflammatory activity. The compound identified as (−)-4,8-dihydroxy-7-(2-hydroxy-ethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one showed notable inhibition of nitric oxide production in stimulated cells (Zhang et al., 2018). Similarly, naphthalenone derivatives from Juglans mandshurica exhibited significant anti-tumor activity against gastric cancer cells (Guo et al., 2015).

Phytotoxic Effects and Agricultural Implications

Some naphthalenone polyketides are produced by fungi like Neofusicoccum parvum, associated with grapevine Botriosphaeria dieback. These compounds exhibit phytotoxic activity, affecting grapevine leaves and potentially influencing agricultural practices and plant health (Burruano et al., 2016).

Antiprotozoal and Cytotoxic Effects

Certain naphthalene derivatives from Diospyros assimilis have demonstrated in vitro antiprotozoal activity against protozoan parasites like Trypanosoma and Leishmania. Their cytotoxicity towards specific cell lines highlights their potential in medical research and therapeutic applications (Ganapaty et al., 2006).

Synthetic Applications and Chemical Properties

The chemical structure and reactivity of naphthalenone derivatives allow for their use in various synthetic applications. The study of their crystal structure and the possibility of forming intermolecular hydrogen bonds add to their significance in materials science and pharmaceutical research (Zingales et al., 2016).

Safety And Hazards

特性

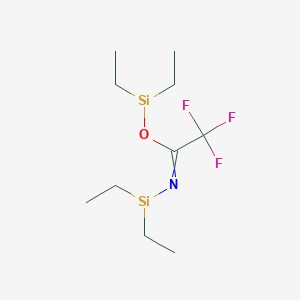

IUPAC Name |

[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3/b19-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVZHEYOQGNVJZ-VHEBQXMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCCC3=C2C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

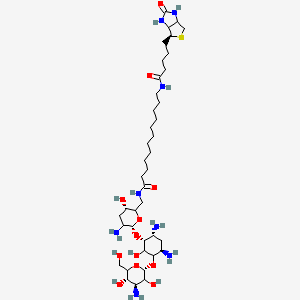

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)

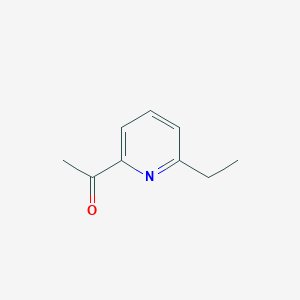

![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)